1-(Azetidin-3-yl)azepane;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

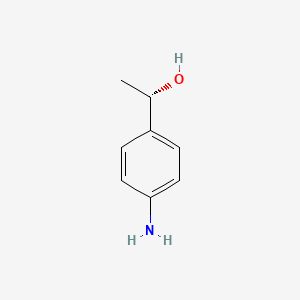

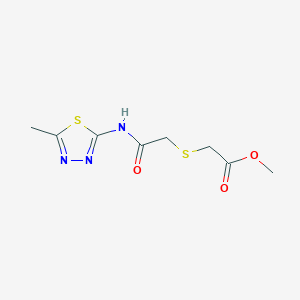

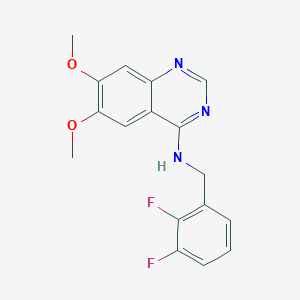

1-(Azetidin-3-yl)azepane;dihydrochloride, commonly known as Aza-Aze, is a heterocyclic compound that belongs to the category of azacycles. It has a molecular weight of 227.18 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Transformation

Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been synthesized and transformed into various functionalized acetates. This process involves asymmetric synthesis and highlights the utility of these compounds in creating complex molecular architectures (Dekeukeleire et al., 2012).

Enantioselective Functionalization

The enantioselective α-C–H coupling of amines, including azetidines and azepanes, facilitated by palladium catalysis, demonstrates the versatility of these heterocycles in asymmetric synthesis. This method is crucial for drug discovery, enabling the preparation of α-arylated amines with high enantioselectivities and regioselectivities (Jain et al., 2016).

Ring Expansion Techniques

Azetidines with specific side chains can undergo ring expansion to produce pyrrolidines and azepanes. The method's outcome, whether forming five- or seven-membered rings, depends on the azetidine's substitution pattern and the nucleophile used, demonstrating the synthetic flexibility of azetidine derivatives (Drouillat et al., 2016).

Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines have been designed as analogues of piperidine, piperazine, and morpholine, demonstrating increased size and conformational flexibility. These attributes make them valuable building blocks for lead optimization in drug discovery (Feskov et al., 2019).

Antibacterial Potential

Studies have shown the antibacterial potential of monocyclic β-lactams, including azetidin-2-ones, containing synergistic pharmacophore sites. These compounds exhibit activity against various bacterial strains, underscoring their significance in developing new antibacterial agents (Parvez et al., 2010).

Modular Synthesis of Azetidines

A methodology exploiting azabicyclo[1.1.0]butane's high ring strain facilitates the modular synthesis of azetidines, including the pharmaceutical cobimetinib. This approach, applicable to various boronic esters, highlights the strategic use of azetidine derivatives in synthesizing complex molecules (Fawcett et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)azepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-2-4-6-11(5-3-1)9-7-10-8-9;;/h9-10H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNBBVBYXVYBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2443577.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)